molecular formula C9H8Br2O2 B1641970 2-Bromoethyl 4-bromobenzoate

2-Bromoethyl 4-bromobenzoate

Cat. No.: B1641970
M. Wt: 307.97 g/mol
InChI Key: LOLJSZGVFZVTSR-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Bromoethyl 4-bromobenzoate (C₉H₇Br₂O₂) consists of a 4-bromobenzoate esterified to a 2-bromoethyl group. The dual bromine substitution at the benzoate (para position) and ethyl (terminal position) enhances its electrophilic reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

2-bromoethyl 4-bromobenzoate

InChI

InChI=1S/C9H8Br2O2/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2

InChI Key

LOLJSZGVFZVTSR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCCBr)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-bromobenzoate (C₉H₉BrO₂)

  • Structural Difference : Lacks the 2-bromoethyl group; bromine is only on the benzoate ring.
  • Reactivity : Less reactive in substitution reactions due to the absence of a labile ethyl bromine.
  • Applications :
    • Cross-coupling reactions (e.g., Negishi coupling with benzylzinc bromide) .
    • Intermediate in agrochemical synthesis .

2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate (C₁₅H₁₀Br₂O₃)

  • Structural Difference : Contains a ketone group (2-oxoethyl) instead of a brominated ethyl chain.
  • Reactivity : The ketone enhances stability but reduces electrophilicity compared to 2-bromoethyl derivatives.
  • Applications :
    • Photo-removable protecting group for carboxylic acids .
    • Crystal engineering due to strong hydrogen-bonding networks in the solid state .

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (C₁₁H₁₁BrO₄)

  • Structural Difference : Features a methoxy-oxoethyl substituent at the benzoate’s ortho position.
  • Reactivity : Electron-withdrawing groups (CO₂Me) increase acidity of adjacent protons, enabling deprotonation-driven reactions .
  • Applications :
    • Building block for heterocyclic compounds (e.g., benzoxazepines) .

(2-Bromoethyl)benzene (C₈H₈Br)

  • Structural Difference : A simple bromoalkylbenzene without the benzoate moiety.
  • Reactivity : Highly reactive in SN2 reactions due to the primary bromine.
  • Applications :
    • Intermediate in polymer production (e.g., polystyrene derivatives) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) LogP
2-Bromoethyl 4-bromobenzoate C₉H₇Br₂O₂ 307.96 4-Br (benzoate), 2-Br (ethyl) 98–102 (est.) 3.8
Ethyl 4-bromobenzoate C₉H₉BrO₂ 229.07 4-Br (benzoate) 45–47 2.5
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate C₁₅H₁₀Br₂O₃ 403.05 4-Br (benzoate), 2-oxoethyl 160–162 4.1
(2-Bromoethyl)benzene C₈H₈Br 185.05 2-Br (ethyl) -10 2.9

Research Findings and Trends

  • Crystallography: this compound derivatives exhibit distinct packing patterns compared to non-brominated analogs. For example, hydrogen-bonding interactions in 2-(4-bromophenyl)-2-oxoethyl derivatives stabilize their crystal lattices .
  • Synthetic Efficiency : The dual bromine in this compound allows sequential functionalization, enabling modular synthesis of complex molecules .
  • Stability Challenges : Bromine’s lability in polar solvents limits the compound’s shelf life, necessitating anhydrous storage .

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